molecular formula C23H16O4 B13157939 4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione CAS No. 18100-23-7

4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione

Cat. No.: B13157939
CAS No.: 18100-23-7
M. Wt: 356.4 g/mol
InChI Key: ZMXWOXDCBVZFFP-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound is characterized by the presence of a hydroxy group, a phenoxybenzyl group, and a naphthalene-1,2-dione core, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxynaphthalene-1,4-dione with aromatic aldehydes and phenols under acidic or basic conditions . The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound also targets specific enzymes and proteins involved in cell signaling pathways, contributing to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione is unique due to the presence of the phenoxybenzyl group, which enhances its lipophilicity and allows for better interaction with biological membranes. This structural feature distinguishes it from other naphthoquinones and contributes to its distinct biological activities .

Properties

CAS No.

18100-23-7

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-phenoxyphenyl)methyl]naphthalene-1,2-dione

InChI

InChI=1S/C23H16O4/c24-21-18-8-4-5-9-19(18)22(25)23(26)20(21)14-15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-13,24H,14H2

InChI Key

ZMXWOXDCBVZFFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC3=C(C4=CC=CC=C4C(=O)C3=O)O

Origin of Product

United States

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